
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" is a subject of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While specific research directly addressing this compound is limited, insights can be drawn from related compounds and general chemical principles.
Synthesis Analysis
The synthesis of related compounds typically involves direct reaction strategies or complex formation with metals, indicating a versatile approach to the synthesis of organic compounds containing ethanamine structures. For instance, the ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane has been synthesized through the direct reaction of 1,2-dibromoethane and 3,5-dimethylpyrazole, suggesting similar methodologies could be applied to synthesize compounds with related functional groups (Baker et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds often features complex arrangements, such as trimeric structures with D3 symmetry, indicative of the potential complexity and symmetry in the molecular structure of "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" (Baker et al., 1995).
Chemical Reactions and Properties
The chemical reactivity and properties of ethanamine derivatives can be influenced by their functional groups and molecular structure. For example, the catalytic acylation of inert alcohols by 4-(N,N-Dimethylamino)pyridine hydrochloride demonstrates the potential reactivity of nitrogen-containing compounds under base-free conditions, which could relate to the reactivity of "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" (Liu et al., 2014).
科学的研究の応用
Corrosion Inhibition
- Research has explored the use of Schiff base complexes involving derivatives of ethanamine, such as 2-(4,4-Dimethyloxan-2-yl)ethanamine hydrochloride, in corrosion inhibition. These complexes have demonstrated efficacy in protecting mild steel surfaces from corrosion, particularly in harsh chemical environments like hydrochloric acid. This was shown through techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).
Catalytic Activity in Polymer Synthesis
- Zinc complexes bearing bidentate ligands, which include variations of ethanamine, have been synthesized and their catalytic activity has been evaluated. These complexes have shown promise in the ring-opening polymerization of rac-lactide, a process vital for producing specific types of polymers. This demonstrates the potential of ethanamine derivatives in catalyzing polymer synthesis, particularly for the production of stereocontrolled polylactide (Nayab, Lee, & Jeong, 2012).
Biocide and Anti-Corrosion Properties
- Another application is the use of ethanamine derivatives as multifunctional biocides, particularly in cooling water systems. These compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, while also providing biofilm and corrosion inhibition properties. This dual functionality makes them valuable in industrial and environmental applications (Walter & Cooke, 1997).
DNA Binding and Nuclease Activity
- The DNA binding and nuclease activity of Cu(II) complexes of tridentate ligands, which include ethanamine derivatives, have been studied. These complexes show strong DNA binding propensity and can induce structural changes in DNA, suggesting potential applications in genetic research and medicine (Kumar et al., 2012).
Synthesis of Key Drug Intermediates
- Ethanamine derivatives have been used in the synthesis of key intermediates for drugs like Cinacalcet, which is used in the treatment of secondary hyperparathyroidism. The ability to synthesize these intermediates efficiently is crucial for the large-scale production of such drugs (Mathad et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
特性
IUPAC Name |
2-(4,4-dimethyloxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)4-6-11-8(7-9)3-5-10;/h8H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAOIFEFORRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)
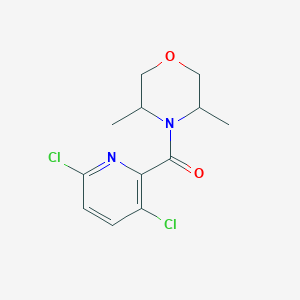
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

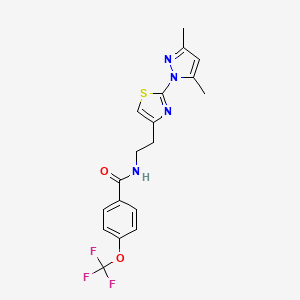
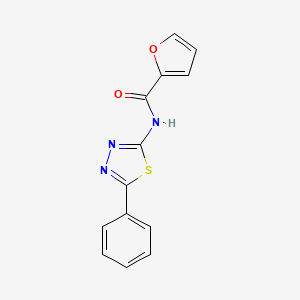

![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)
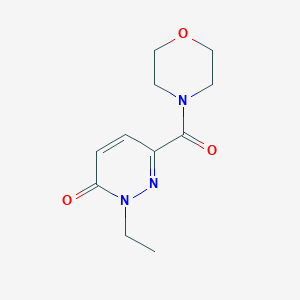
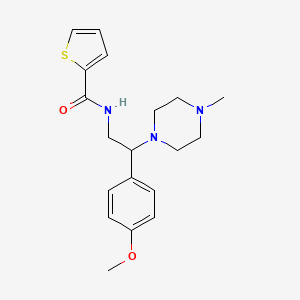
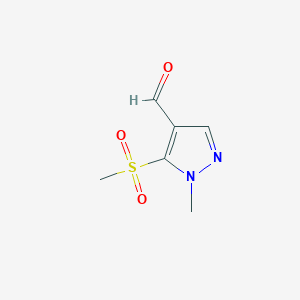
![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)